D-Fructose-1,2,3,4,5,6-13C6
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Overview
Description
D-Fructose-1,2,3,4,5,6-13C6: is a stable isotope-labeled compound of D-Fructose, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of D-Fructose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-1,2,3,4,5,6-13C6 typically involves the incorporation of carbon-13 labeled precursors into the fructose molecule. One common method is the enzymatic conversion of glucose-13C6 to fructose-13C6 using glucose isomerase .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes where microorganisms are fed with carbon-13 labeled substrates. The resulting fructose is then purified and crystallized to obtain the labeled compound .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-1,2,3,4,5,6-13C6 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: D-Fructose can be oxidized to form 5-keto-D-fructose.
Reduction: Reduction of D-Fructose yields D-sorbitol.
Substitution: It can undergo substitution reactions to form derivatives like fructose-6-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Enzymes like hexokinase are used for phosphorylation reactions.
Major Products:
Oxidation: 5-keto-D-fructose
Reduction: D-sorbitol
Substitution: Fructose-6-phosphate
Scientific Research Applications
Chemistry: D-Fructose-1,2,3,4,5,6-13C6 is used as an internal standard in analytical chemistry for the quantification of fructose in various samples using GC-MS and LC-MS techniques .
Biology: In biological research, it is used to study metabolic pathways involving fructose, such as glycolysis and gluconeogenesis. The labeled carbon atoms allow for tracing the metabolic fate of fructose in cells .
Medicine: It is used in medical research to study disorders related to fructose metabolism, such as hereditary fructose intolerance and fructose malabsorption .
Industry: In the food industry, it is used to study the metabolic effects of fructose consumption and its role in conditions like obesity and diabetes .
Mechanism of Action
D-Fructose-1,2,3,4,5,6-13C6 exerts its effects by participating in metabolic pathways similar to non-labeled fructose. It is phosphorylated by hexokinase to form fructose-6-phosphate, which then enters glycolysis or gluconeogenesis. The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .
Comparison with Similar Compounds
D-Glucose-1,2,3,4,5,6-13C6: Another stable isotope-labeled compound used for similar analytical purposes.
D-Mannose-13C6: Used in metabolic studies involving mannose.
D-Galactose-13C6: Used in studies of galactose metabolism.
Uniqueness: D-Fructose-1,2,3,4,5,6-13C6 is unique due to its specific use in studying fructose metabolism and its role as an internal standard in analytical techniques. Its labeled carbon atoms provide a distinct advantage in tracing metabolic pathways and understanding the biochemical processes involving fructose .
Properties
Molecular Formula |
C6H10O6 |
---|---|
Molecular Weight |
184.10 g/mol |
InChI |
InChI=1S/C6H10O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
XZMOJGFCPPIHMS-TXOLJYCISA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13C]O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)([C]O)O)O)O)O |
Origin of Product |
United States |
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